molecular formula C5H10O5 B1239419 L-(+)-Arabinose CAS No. 5328-37-0

L-(+)-Arabinose

Cat. No.: B1239419
CAS No.: 5328-37-0
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-HWQSCIPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-(+)-Arabinose is a naturally occurring aldopentose, a type of monosaccharide containing five carbon atoms and an aldehyde group. It is commonly found in the hemicellulose and pectin of plant cell walls. Unlike many other sugars, this compound is more prevalent in its L-form rather than the D-form, which is more common in nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: This method involves the conversion of glucose to arabinose by removing carbon atoms and involves several steps including oxidation, reduction, and decarboxylation .

Industrial Production Methods: Industrially, L-(+)-Arabinose is often extracted from plant materials such as corn fiber, beet pulp, and other agricultural by-products. The extraction process typically involves hydrolysis of hemicellulose, followed by purification steps to isolate the arabinose .

Chemical Reactions Analysis

Types of Reactions: L-(+)-Arabinose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-(+)-Arabinose has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of various organic compounds.

    Biology: Studied for its role in plant cell wall structure and metabolism.

    Medicine: Investigated for its potential as a low-calorie sweetener and its effects on blood sugar levels.

    Industry: Utilized in the production of biofuels and biodegradable plastics

Mechanism of Action

L-(+)-Arabinose exerts its effects primarily through its interaction with enzymes involved in carbohydrate metabolism. It inhibits the enzyme sucrase, which breaks down sucrose into glucose and fructose, thereby reducing the absorption of these sugars in the small intestine. This mechanism makes it a potential candidate for managing blood sugar levels .

Comparison with Similar Compounds

Uniqueness: L-(+)-Arabinose is unique due to its prevalence in the L-form and its specific role in plant cell wall structure. Its ability to inhibit sucrase also sets it apart from other similar sugars .

Properties

IUPAC Name

(3R,4S,5S)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-HWQSCIPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name L-Arabinopyranose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21078
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

87-72-9
Record name L-Arabinopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arabinopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Arabinopyranose
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-arabinopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pentose such as xylose may be converted by hetero-lactic fermentation to produce 1 mol of lactic acid and 1 mol of acetic acid from 1 mol of xylose. Hetero-lactic fermentation is conducted while neutralizing with ammonia to yield ammonium lactate and ammonium acetate. Ammonium lactate and ammonium acetate are esterified with ethanol to produce ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is performed by distillation with removing and recovering ethyl acetate. Ethyl acetate is useful as a solvent.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-(+)-Arabinose
Reactant of Route 2
L-(+)-Arabinose
Reactant of Route 3
L-(+)-Arabinose
Reactant of Route 4
L-(+)-Arabinose
Reactant of Route 5
L-(+)-Arabinose
Reactant of Route 6
L-(+)-Arabinose
Customer
Q & A

Q1: What is the molecular formula and weight of L-(+)-arabinose?

A1: this compound has the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol.

Q2: Are there any specific spectroscopic data available for this compound?

A2: While the provided abstracts don't delve into detailed spectroscopic data, [] describes the use of Gas Chromatography (GC) to determine the content of this compound within non-starch polysaccharides. This suggests GC as a relevant analytical technique for this compound. Additionally, [] mentions using 1H-NMR spectroscopy to confirm the structure of derivatives synthesized from this compound, highlighting NMR as another useful tool for structural analysis.

Q3: How is this compound involved in glucogenesis within lily pollen?

A3: Research suggests that this compound plays a role in the myo-inositol oxidation pathway, a process contributing to glucogenesis in lily pollen. [] Specifically, the pathway seems to generate UDP-D-xylose as a key intermediate. This UDP-D-xylose is then converted to hexose (glucose) via free D-xylose and the pentose phosphate pathway. Experiments using radiolabeled L-[5-14C]arabinose supported this mechanism by showing labeled glucose production with a distribution pattern similar to that observed with myo-[2-14C]inositol.

Q4: Can bacteria utilize this compound as a carbon source?

A4: Yes, several bacterial species can utilize this compound. Research has identified gene clusters responsible for this compound utilization in bacteria like Corynebacterium glutamicum. [] These clusters often contain genes encoding enzymes like L-arabinose isomerase, L-ribulokinase, and L-ribulose-5-phosphate 4-epimerase, which are essential for the catabolism of this compound.

Q5: Is there any evidence of this compound being involved in bacterial resistance to antibiotics?

A5: Yes, modifications of lipopolysaccharide (LPS) structures in bacteria can lead to resistance against antimicrobial peptides like polymyxin B (Pmx-B). [] One such modification is the addition of 4-amino-4-deoxy-L-arabinose to Lipid-A, which has been shown to confer resistance. This modification alters the physical-chemical properties of the outer membrane, hindering Pmx-B binding and its antimicrobial action.

Q6: What role does this compound play in the synthesis of D-tagatose?

A6: this compound isomerase, an enzyme involved in the metabolism of this compound, also exhibits activity towards D-galactose, converting it to D-tagatose. [] This enzymatic activity is harnessed for the production of D-tagatose, a low-calorie bulk sweetener. The use of this compound isomerase for D-tagatose production offers a promising alternative to chemical synthesis, which is more complex and less environmentally friendly.

Q7: Can this compound be used for the extraction of alkaloids?

A7: Yes, research suggests the potential use of this compound in liquid-liquid extraction systems for alkaloids. Studies have explored aqueous biphasic systems (ABS) composed of ionic liquids (ILs) and carbohydrates, including this compound. [] These ABS systems leverage the partitioning behavior of target molecules between the two phases for extraction and separation.

Q8: Are there any applications of this compound in the food industry?

A8: this compound, in combination with xylo-oligosaccharide, has been explored for its potential in developing functional food products. Studies suggest that this combination may help reduce blood sugar and blood fat levels. [] The synergistic effects of these carbohydrates on inhibiting α-glucosidase and lipase activities contribute to their potential health benefits.

Q9: How does this compound contribute to the properties of neem gum?

A9: this compound is one of the monosaccharide components found in neem gum, a natural exudate from the neem tree (Azadirachta indica). [] Neem gum is rich in heteropolysaccharides, which possess various biological activities. The presence of this compound, along with other monosaccharides, likely contributes to the physicochemical properties and potential health benefits associated with neem gum.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.